Cas no 37652-62-3 (1-(2-benzylbenzyl)-4-prop-2-en-1-ylpiperazine di[(2E)-but-2-enedioate])
37652-62-3 structure
Product Name:1-(2-benzylbenzyl)-4-prop-2-en-1-ylpiperazine di[(2E)-but-2-enedioate]
CAS No:37652-62-3
MF:C29H34N2O8
MW:538.588868618011
CID:1485304
PubChem ID:6445596
Update Time:2025-04-21
1-(2-benzylbenzyl)-4-prop-2-en-1-ylpiperazine di[(2E)-but-2-enedioate] Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-benzylbenzyl)-4-prop-2-en-1-ylpiperazine di[(2E)-but-2-enedioate]
- 1-[(2-benzylphenyl)methyl]-4-prop-2-enylpiperazine,(E)-but-2-enedioic acid
- 37652-62-3
- 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propenyl)piperazine dimaleate
- Piperazine, 1-((2-(phenylmethyl)phenyl)methyl)-4-(2-propenyl)-, (z)-2-butenedioate (1:2)
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- Inchi: 1S/C21H26N2.2C4H4O4/c1-2-12-22-13-15-23(16-14-22)18-21-11-7-6-10-20(21)17-19-8-4-3-5-9-19;2*5-3(6)1-2-4(7)8/h2-11H,1,12-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
- InChI Key: SJUNHRMYBWNWJH-LVEZLNDCSA-N
- SMILES: OC(/C=C/C(=O)O)=O.OC(/C=C/C(=O)O)=O.N1(CC2=CC=CC=C2CC2C=CC=CC=2)CCN(CC=C)CC1
Computed Properties
- Exact Mass: 538.23162
- Monoisotopic Mass: 538.23151605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 39
- Rotatable Bond Count: 10
- Complexity: 459
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 156Ų
Experimental Properties
- PSA: 155.68
1-(2-benzylbenzyl)-4-prop-2-en-1-ylpiperazine di[(2E)-but-2-enedioate] Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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